molecular formula C14H19NO3 B1389025 Methyl 4-(hydroxymethyl)-2-methyl-5-phenylpyrrolidine-2-carboxylate CAS No. 1217850-49-1

Methyl 4-(hydroxymethyl)-2-methyl-5-phenylpyrrolidine-2-carboxylate

Cat. No.: B1389025
CAS No.: 1217850-49-1
M. Wt: 249.3 g/mol
InChI Key: KKSBHAPHMQGUMS-UHFFFAOYSA-N
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Description

Methyl 4-(hydroxymethyl)-2-methyl-5-phenylpyrrolidine-2-carboxylate is a complex organic compound belonging to the pyrrolidine class This compound features a pyrrolidine ring substituted with a hydroxymethyl group, a methyl group, and a phenyl group, along with a carboxylate ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(hydroxymethyl)-2-methyl-5-phenylpyrrolidine-2-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the hydroxymethyl, methyl, and phenyl substituents. The final step involves esterification to form the carboxylate ester. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. Key steps include the synthesis of intermediates, purification, and final esterification. Advanced techniques such as chromatography and crystallization are employed to ensure the compound meets industrial standards.

Types of Reactions:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products:

    Oxidation: 4-(carboxymethyl)-2-methyl-5-phenylpyrrolidine-2-carboxylate.

    Reduction: 4-(hydroxymethyl)-2-methyl-5-phenylpyrrolidine-2-methanol.

    Substitution: Various substituted phenyl derivatives.

    Hydrolysis: 4-(hydroxymethyl)-2-methyl-5-phenylpyrrolidine-2-carboxylic acid and methanol.

Scientific Research Applications

Methyl 4-(hydroxymethyl)-2-methyl-5-phenylpyrrolidine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(hydroxymethyl)-2-methyl-5-phenylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The hydroxymethyl and phenyl groups may facilitate binding to enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving signal transduction and metabolic processes.

Comparison with Similar Compounds

    Methyl 4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate: Lacks the phenyl group, resulting in different chemical properties and biological activity.

    Methyl 4-(hydroxymethyl)-5-phenylpyrrolidine-2-carboxylate: Similar structure but without the methyl group, affecting its reactivity and applications.

    Methyl 2-methyl-5-phenylpyrrolidine-2-carboxylate:

Uniqueness: Methyl 4-(hydroxymethyl)-2-methyl-5-phenylpyrrolidine-2-carboxylate is unique due to the combination of its substituents, which confer specific chemical reactivity and potential biological activity. The presence of the hydroxymethyl, methyl, and phenyl groups allows for diverse chemical transformations and interactions with biological targets.

Properties

IUPAC Name

methyl 4-(hydroxymethyl)-2-methyl-5-phenylpyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-14(13(17)18-2)8-11(9-16)12(15-14)10-6-4-3-5-7-10/h3-7,11-12,15-16H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKSBHAPHMQGUMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C(N1)C2=CC=CC=C2)CO)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 4-(hydroxymethyl)-2-methyl-5-phenylpyrrolidine-2-carboxylate
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Methyl 4-(hydroxymethyl)-2-methyl-5-phenylpyrrolidine-2-carboxylate
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Methyl 4-(hydroxymethyl)-2-methyl-5-phenylpyrrolidine-2-carboxylate
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Methyl 4-(hydroxymethyl)-2-methyl-5-phenylpyrrolidine-2-carboxylate
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Methyl 4-(hydroxymethyl)-2-methyl-5-phenylpyrrolidine-2-carboxylate

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